molecular formula C10H9NO4S B13005955 Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B13005955
M. Wt: 239.25 g/mol
InChI Key: KPMBOTBSIDZYPI-UHFFFAOYSA-N
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Description

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a heterocyclic compound that contains a furan ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (CAS No. 886504-76-3) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C10H9NO4S
  • Molar Mass: 239.25 g/mol
  • Density: 1.398 g/cm³ (predicted)
  • pKa: 7.18 (predicted)

These properties suggest a compound that may interact with biological systems in various ways, particularly through its functional groups that can participate in biochemical reactions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

  • Antimicrobial Activity:
    • Thiazole derivatives, including those related to ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole, have demonstrated significant antibacterial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains more effectively than traditional antibiotics such as ampicillin and streptomycin .
  • Anticancer Properties:
    • Preliminary studies suggest that compounds similar to Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole exhibit anti-proliferative effects against cancer cell lines. For instance, derivatives have been shown to induce apoptosis in human leukemia cells by modulating intracellular calcium levels and reactive oxygen species (ROS) production .

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) for several derivatives was found to be significantly lower than that of standard treatments, indicating a promising alternative for antibiotic-resistant strains .

Anticancer Activity

In vitro studies on related compounds revealed that they could induce apoptosis in leukemia cells via the activation of caspase pathways and modulation of Bcl-2 family proteins. For example:

  • Cell Line: HL-60 (human promyelocytic leukemia)
  • Findings: Treatment with a derivative resulted in a cytotoxic concentration of approximately 23.5 µM, leading to increased ROS levels and altered mitochondrial membrane potential .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth (e.g., S. aureus)
AnticancerInduction of apoptosis in HL-60 cells; activation of caspase pathways
CytotoxicityCC50 = 23.5 µM in leukemia cells

Properties

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

ethyl 4-(furan-2-yl)-2-oxo-3H-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H9NO4S/c1-2-14-9(12)8-7(11-10(13)16-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,11,13)

InChI Key

KPMBOTBSIDZYPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC=CO2

Origin of Product

United States

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